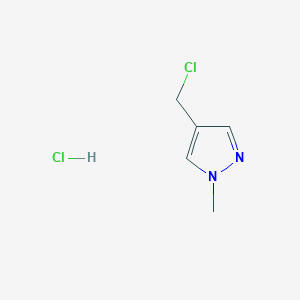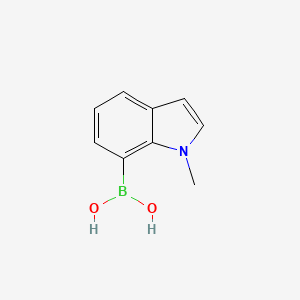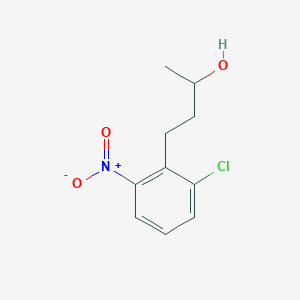
4-(2-Chloro-6-nitrophenyl)butan-2-ol
Übersicht
Beschreibung
“4-(2-Chloro-6-nitrophenyl)butan-2-ol” is a chemical compound with the CAS Number: 1343392-26-6 . It has a molecular weight of 229.66 and its molecular formula is C10H12ClNO3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 . The InChI key is QQNKXAHRMNALEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.66 and a molecular formula of C10H12ClNO3 . It is a powder and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Analogues and Anti-inflammatory Activity
Research has shown that compounds related to 4-(2-Chloro-6-nitrophenyl)butan-2-ol demonstrate significant anti-inflammatory activity. A study by Goudie et al. (1978) found that compounds with small lipophilic groups and a butan-2-ol side chain showed notable anti-inflammatory effects when tested with the cotton pellet granuloma method (Goudie et al., 1978).
2. Crystallographic Structure Analysis
The crystallographic structure of compounds structurally similar to this compound has been a subject of study. Shi and Jiang (1999) disclosed the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, highlighting the potential for detailed molecular analysis in this chemical class (Shi & Jian Jiang, 1999).
3. Antituberculosis Activity
Analogues of this compound have shown promise in the field of antituberculosis drug development. Omel’kov et al. (2019) synthesized new butan-2-ols with antituberculosis activity, demonstrating the compound's relevance in the development of clinical treatments (Omel’kov et al., 2019).
4. Photolysis and Spectroscopy
The impact of substituents on butan-2-ol molecules, including those similar to this compound, on photolysis and spectroscopy has been explored. Rondino et al. (2016) investigated the spectroscopic properties of different butan-2-ol derivatives, providing insights into their molecular behavior and interactions (Rondino et al., 2016).
5. Molecular Self-Assembling
The self-association properties of butan-2-ol, including derivatives like this compound, have been studied. Iwahashi et al. (1999) examined the self-association of chiral and racemic butan-2-ol in solution, contributing to the understanding of molecular interactions and self-assembly mechanisms (Iwahashi et al., 1999).
Safety and Hazards
The safety information for “4-(2-Chloro-6-nitrophenyl)butan-2-ol” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-(2-chloro-6-nitrophenyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKXAHRMNALEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






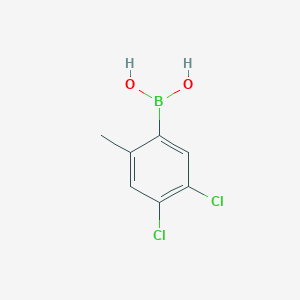
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)
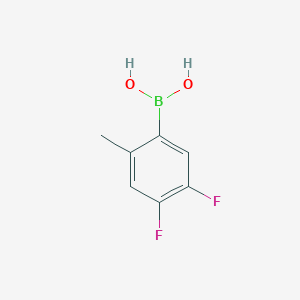

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)

![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)
![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)
